molecular formula C13H17ClN2O4 B1426566 Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate CAS No. 1034131-89-9

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate

Cat. No.: B1426566
CAS No.: 1034131-89-9
M. Wt: 300.74 g/mol
InChI Key: ZPAUQPSJRUYRRV-UHFFFAOYSA-N
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Description

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a chloro-substituted isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroisonicotinic acid.

    Esterification: The acid is esterified using methanol and a suitable catalyst to form methyl 2-chloroisonicotinate.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Methylation: The protected amino group is then methylated using methyl iodide (CH3I) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Methylation/Demethylation: The methyl group on the amino moiety can be modified using suitable reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Methylation: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted isonicotinates.

    Deprotection: The removal of the Boc group yields the free amine derivative.

    Methylation: Further methylation can lead to dimethylated derivatives.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The chloro and methyl groups can influence the compound’s interaction with biological targets, such as enzymes or receptors, by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloroisonicotinate: Lacks the Boc and methylamino groups, making it less versatile in synthetic applications.

    N-Boc-2-chloroisonicotinamide: Contains a Boc-protected amine but lacks the methyl group, which can affect its reactivity and biological activity.

    Methyl 5-amino-2-chloroisonicotinate: Similar structure but without the Boc protection, making it more reactive and less stable.

Uniqueness

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is unique due to the combination of the Boc-protected amino group, the methyl group, and the chloro-substituted isonicotinate moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16(4)9-7-15-10(14)6-8(9)11(17)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAUQPSJRUYRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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